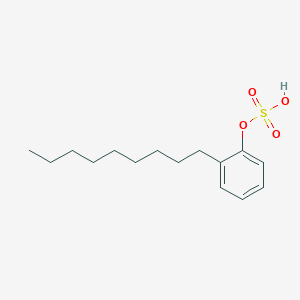

Nonylphenyl hydrogen sulphate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1322-83-4 |

|---|---|

Molecular Formula |

C15H24O4S |

Molecular Weight |

300.4 g/mol |

IUPAC Name |

(2-nonylphenyl) hydrogen sulfate |

InChI |

InChI=1S/C15H24O4S/c1-2-3-4-5-6-7-8-11-14-12-9-10-13-15(14)19-20(16,17)18/h9-10,12-13H,2-8,11H2,1H3,(H,16,17,18) |

InChI Key |

ORJDWQVKIMZEMX-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC1=CC=CC=C1OS(=O)(=O)O |

Canonical SMILES |

CCCCCCCCCC1=CC=CC=C1OS(=O)(=O)O |

Other CAS No. |

1322-83-4 |

Synonyms |

nonylphenyl hydrogen sulphate |

Origin of Product |

United States |

Environmental Occurrence and Spatiotemporal Distribution

Detection in Aqueous Environments

Aqueous environments are primary receptacles for water-soluble contaminants. While specific data for Nonylphenyl hydrogen sulphate is limited, the characteristics of related sulphate compounds provide an indication of their likely behavior.

Surface Water Systems

Groundwater Resources

There is a significant lack of information regarding the presence of this compound in groundwater. Studies on organic wastewater contaminants in groundwater have investigated related compounds like nonylphenol and its carboxylated derivatives, but specific data for the sulfated forms are absent. uoa.gr The potential for groundwater contamination would depend on factors like soil composition, depth of the water table, and the compound's mobility and persistence, which are currently not well-characterized for this compound.

Wastewater and Effluents

Wastewater and its effluents are a significant pathway for the introduction of surfactant-related compounds into the environment. Nonylphenol ethoxylate sulphates (NPEO-SO4) have been included in the analytical methods for large-scale monitoring of wastewater treatment plant (WWTP) effluents. umweltbundesamt.de Studies in Athens, Greece, have monitored the mass loads of various surfactant classes, including NPEO-SO4, in untreated wastewater, reflecting changes in consumption patterns. nih.gov The presence of these compounds in wastewater influents and their incomplete removal during treatment processes can lead to their release into receiving waters. uoa.gr While specific concentrations for this compound are not provided, its potential presence as a component or degradation product of commercial NPEO-SO4 mixtures in wastewater is implied.

Table 1: Summary of Findings on Nonylphenyl Ethoxylate Sulphates (NPEO-SO4s) in Aqueous Environments

| Environmental Compartment | Finding | Source(s) |

|---|---|---|

| Surface Water | Included as an analyte in large-scale monitoring campaigns of emerging contaminants. | uoa.gr |

| Groundwater | No specific data available; studies focus on other nonylphenol derivatives. | uoa.gr |

| Wastewater | Monitored in untreated wastewater and WWTP effluents; recognized as a class of surfactants present in sewage. | uoa.grumweltbundesamt.denih.gov |

Presence in Solid Environmental Matrices

The physicochemical properties of nonylphenolic compounds, such as their hydrophobicity, influence their tendency to adsorb to solid materials like sediments and soils.

Sediments

Specific studies quantifying this compound in sediments are not available. However, related nonylphenolic compounds are known to associate with sediments. vdoc.pub Research on other anionic surfactants has shown that homologs with longer alkyl chains tend to sorb preferentially onto sediments. umweltbundesamt.de Given the structure of this compound, a similar partitioning behavior could be expected, leading to its potential accumulation in river and lake sediments, particularly in areas receiving wastewater discharges. Large-scale environmental screening studies have included sediments as a matrix for analyzing emerging contaminants, although specific results for this compound are not detailed. uoa.gr

Soils

The presence of this compound in soils is not well-documented. A potential source of introduction to agricultural soils is through the application of products containing nonylphenol ethoxylate sulphates. For instance, these compounds have been used as inert ingredients in pesticide formulations. federalregister.gov A patent for an herbicidal composition also lists sodium nonylphenol ethoxylate sulphate as a component, suggesting its potential application to soil and plants. googleapis.com The ultimate fate of the compound in soil, including its persistence and potential for migration, remains an area requiring further research. guidechem.com

Atmospheric Distribution and Transport

The atmospheric distribution of nonylphenol, a precursor to this compound, is generally considered to be localized. mdpi.com Nonylphenol is classified as a semi-volatile organic compound, allowing it to vaporize into the atmosphere from sources such as wastewater treatment plant effluents and sludge. mdpi.comnih.gov However, its potential for long-range atmospheric transport is considered low. industrialchemicals.gov.au

Several factors limit its widespread atmospheric distribution. Nonylphenol has a relatively short half-life in the atmosphere, as it is rapidly degraded by hydroxyl radicals, with a calculated half-life of approximately 0.3 days. atamanchemicals.combund.de This rapid degradation means the compound is unlikely to travel far from its emission source. bund.de

Monitoring studies support the idea of localized atmospheric presence. Higher concentrations are typically found in more polluted, densely populated urban and industrial areas compared to remote locations. mdpi.comnih.gov For example, a study in Greece reported atmospheric concentrations of nonylphenol ranging from 1.6 to 16.5 ng/m³ in the urban area of Thessaloniki. scielo.org.za Another study at a coastal site and a suburban site in the US found gas-phase nonylphenol concentrations reaching up to 56.3 ng/m³ and 81 ng/m³, respectively, with higher levels observed during the summer. researchgate.net The observed decline in atmospheric concentrations from land towards the open sea further suggests that the atmosphere serves as a significant but relatively localized pathway for the transport of these compounds. mdpi.com

While long-range transport is limited, some studies suggest that compounds with low water solubility and a high octanol-air partitioning ability (log K_OA), like 4-nonylphenol (B119669), can be susceptible to transport while attached to dust particulates and aerosols. tandfonline.com This mechanism could potentially allow for transport over greater distances than would be expected from its atmospheric half-life alone. researchgate.nettandfonline.com

Isomer-Specific Environmental Prevalence and Distribution

Technical-grade nonylphenol, the primary source of its derivatives in the environment, is not a single compound but a complex mixture of numerous structural isomers. atamanchemicals.comresearchgate.net The nonyl group, a nine-carbon alkyl chain, can be attached to the phenol (B47542) ring at different positions and can have various branching structures. atamanchemicals.comnih.gov The most common commercial form is 4-nonylphenol (4-NP), which itself is a mixture of many branched isomers. atamanchemicals.comresearchgate.net

Analyzing the environmental occurrence and behavior of this compound at an isomer-specific level is critical because different isomers exhibit distinct properties, including degradation rates and estrogenic activity. nih.govnih.gov However, due to analytical challenges, many studies have historically quantified nonylphenol as a total mixture rather than resolving individual isomers. nih.gov

Research indicates that the isomeric profile of nonylphenol found in environmental samples can differ significantly from that of the original technical mixtures used in commercial products. This is due to isomer-specific degradation and partitioning processes. For example, some studies have noted that shorter-chain, linear nonylphenol isomers are more resistant to degradation and tend to persist longer in sediments compared to branched isomers. nih.gov Conversely, other research suggests that certain branched isomers are stabilized in soil and sludge environments. acs.org

In degradation studies using a specific isomer, 4-(3,5-dimethyl-3-heptyl)-phenol, it was found that the compound was stabilized against degradation when sewage sludge content was increased in soil mixtures. acs.org This highlights how the environmental matrix can influence the fate of specific isomers. The development of advanced analytical techniques, such as two-dimensional gas chromatography, has enabled the separation and identification of an increasing number of individual isomers from technical mixtures and environmental samples, paving the way for a more accurate assessment of their distribution and effects. nih.govenv.go.jp

Environmental Transformation and Degradation Processes

Microbial Degradation Mechanisms

Microorganisms play a pivotal role in the breakdown of nonylphenyl compounds in water, soil, and sediment. nih.govnih.gov The efficiency and pathway of this biodegradation are highly dependent on the presence or absence of oxygen and the specific microbial communities present.

Under aerobic conditions, the biodegradation of nonylphenol (NP) and its precursors, nonylphenol ethoxylates (NPEOs), can proceed through several pathways. While NP itself is a persistent degradation product of NPEOs, it can be further broken down by various microorganisms. nih.govnih.gov The half-lives for the aerobic degradation of NP in environments like sewage sludge and sediments can range from a few days to several dozen days. nih.govnih.gov

Initial degradation of NPEOs often involves the stepwise shortening of the ethoxylate chain, leading to the formation of short-chain NPEOs and ultimately nonylphenol. nih.gov An alternative aerobic pathway for NPEOs involves the ω-carboxylation of the ethoxylate chain, forming nonylphenoxy carboxylates (NPECs), followed by gradual shortening of the carboxylated chain. nih.govnih.gov

Once nonylphenol is formed, its aerobic degradation can occur via different mechanisms. Many NP-degrading bacteria, particularly from the Sphingomonas genus, utilize an unusual ipso-substitution mechanism, where the alkyl group is substituted before the aromatic ring is cleaved. researchgate.netproquest.com Other pathways involve the hydroxylation of the aromatic ring. proquest.com In some cases, such as in river sediments containing ammonium, NP can be transformed into nitro-nonylphenol by ammonium-oxidizing bacteria. nih.gov

In the absence of oxygen, the biotransformation of nonylphenyl compounds is generally slower and less complete than in aerobic environments. researchgate.net The half-lives for anaerobic degradation have been reported to range from approximately 24 to 70 days. nih.govmdpi.com The primary anaerobic pathway for NPEOs is the sequential cleavage of the ethoxylate chain, which leads to the significant accumulation of more persistent metabolites, including short-chain NPEOs and nonylphenol itself. nih.govresearchgate.net Unlike in aerobic processes, the formation of carboxylated intermediates (NPECs) is not a feature of anaerobic degradation. fao.org

The rate of anaerobic degradation is highly dependent on the prevailing redox conditions. documentsdelivered.com Studies have shown that the degradation rates follow the order: sulfate-reducing > methanogenic > nitrate-reducing conditions. documentsdelivered.com While linear nonylphenol has been shown to degrade under denitrifying conditions, the anaerobic biodegradation of the more common branched nonylphenol isomers is not typically observed. nih.govwur.nl This persistence of branched NP under anaerobic conditions contributes to its accumulation in environments like sewage sludge and anoxic sediments. nih.govnih.gov

A variety of microorganisms capable of degrading nonylphenol have been isolated from different environments. Bacterial degradation has been studied extensively, with most identified NP-degrading bacteria belonging to the Sphingomonas genus and related genera. researchgate.netproquest.com Other bacterial genera that have demonstrated the ability to degrade NP include Stenotrophomonas, Pseudomonas, and Bacillus. researchgate.netnih.gov For instance, Bacillus sphaericus isolated from sewage sludge has shown a strong capability for NP degradation. nih.gov In specialized pathways, ammonium-oxidizing bacteria related to Nitrosomonas are thought to be involved in the biotransformation of NP to nitro-nonylphenol. nih.gov

Fungi also contribute to the degradation of nonylphenols. proquest.com White-rot fungi, for example, produce extracellular oxidative enzymes like laccase that can effectively break down phenols and other aromatic compounds. mdpi.com The combination of bacterial and fungal activities, which can target both the phenolic ring and the alkyl chain, represents a promising approach for the complete elimination of these compounds. proquest.com The enzymes required for the initial degradation of NPEOs are generally abundant in both aerobic and anaerobic sludge, allowing for immediate transformation upon introduction into these environments. nih.govresearchgate.net

The rate and extent of nonylphenol biodegradation are significantly influenced by a range of physicochemical parameters. nih.govproquest.com Optimizing these factors can enhance microbial activity and, consequently, the degradation of NP. nih.govmdpi.com

pH: The optimal pH for NP biodegradation is generally neutral, around 7.0. nih.govdocumentsdelivered.comnih.gov

Temperature: Increased temperature typically enhances the rate of both aerobic and anaerobic degradation. mdpi.comdocumentsdelivered.comnih.gov The optimal range for hydrocarbon metabolism is generally between 30°C and 40°C. biosphereplastic.com

Redox Conditions: As noted, anaerobic degradation rates are highly sensitive to the available electron acceptors, with sulfate-reducing conditions being the most favorable. documentsdelivered.com

Nutrient and Substrate Availability: The presence of additional substrates can have a varied impact. The addition of yeast extract and certain non-ionic surfactants (Brij 30, Brij 35) has been shown to enhance NP degradation. nih.govdocumentsdelivered.comnih.gov Conversely, the presence of substances like aluminum sulfate (B86663), hydrogen peroxide, and certain heavy metals can inhibit the process. nih.govnih.gov Reduced levels of ammonium, phosphate, and sulfate can also slow aerobic degradation. nih.gov

| Factor | Effect on Degradation Rate | Optimal Condition/Note | Source(s) |

|---|---|---|---|

| pH | Significant influence | Optimal around 7.0 | nih.govdocumentsdelivered.comnih.gov |

| Temperature | Rate increases with temperature | Enhanced degradation at warmer temperatures | mdpi.comdocumentsdelivered.comnih.gov |

| Oxygen | Aerobic degradation is generally faster and more complete than anaerobic | - | nih.govresearchgate.net |

| Redox Potential (Anaerobic) | Degradation rates vary significantly | Sulfate-reducing > Methanogenic > Nitrate-reducing | documentsdelivered.com |

| Nutrients/Additives | Can enhance or inhibit | Yeast extract enhances; aluminum sulfate and H₂O₂ inhibit | nih.govdocumentsdelivered.comnih.gov |

Abiotic Degradation Pathways

Besides microbial action, abiotic processes can also contribute to the transformation of nonylphenyl compounds in the environment, particularly through photochemical reactions in aquatic systems.

Photodegradation, or photolysis, can be a significant removal pathway for nonylphenol in surface waters exposed to sunlight. mdpi.com This process can occur through direct absorption of UV radiation or, more effectively, through indirect photo-oxidation involving reactive oxygen species. nih.gov

The efficacy of photochemical degradation is highly dependent on pH and the presence of hydroxyl radical (•OH) promoters. nih.gov Advanced oxidation processes (AOPs) have been studied for their effectiveness in degrading NP:

H₂O₂/UV System: The addition of hydrogen peroxide (H₂O₂) to UV irradiation significantly enhances NP degradation by generating highly reactive hydroxyl radicals. The efficiency of this process increases substantially at elevated pH values (e.g., pH 11). nih.gov

Photo-Fenton Process (H₂O₂/Fe²⁺/UV): This process also generates hydroxyl radicals and is highly effective for NP degradation, with performance comparable to the H₂O₂/UV system. nih.gov

The presence of other substances in natural waters, such as humic acid and ferric ions, can also induce the photodegradation of nonylphenol, likely by producing more active oxygen species upon illumination. nih.gov

| Process | Description | Key Findings | Source(s) |

|---|---|---|---|

| Direct UV Photolysis | Degradation by direct absorption of UV light. | Efficacy is pH-dependent; generally low rate constants at neutral pH. | nih.gov |

| H₂O₂/UV System | UV light with hydrogen peroxide generates hydroxyl radicals. | Significantly improves degradation; more effective at higher pH. | nih.gov |

| Photo-Fenton (H₂O₂/Fe²⁺/UV) | UV light with Fenton's reagent (H₂O₂ + Fe²⁺). | Substantially improves degradation; performance is similar to the H₂O₂/UV process. | nih.gov |

| Induced Photodegradation | Degradation promoted by natural substances. | Algae, humic acid, and ferric ions can promote photodegradation. | nih.gov |

Chemical Hydrolysis and Reductive Processes

Chemical Hydrolysis:

The primary abiotic degradation pathway for nonylphenyl hydrogen sulphate in aqueous environments is chemical hydrolysis. This process involves the cleavage of the sulfate ester bond, leading to the formation of nonylphenol and inorganic sulfate. The mechanism of hydrolysis for aryl sulfates, such as this compound, is influenced by the pH of the surrounding medium.

Under acidic conditions, the hydrolysis of aryl sulfates proceeds via a mechanism involving the protonation of the sulfate group, followed by the nucleophilic attack of a water molecule on the sulfur atom. This results in the cleavage of the sulfur-oxygen bond attached to the phenyl ring. The reaction can be generalized as follows:

Step 1: Protonation of the sulfate group. C₉H₁₉-C₆H₄-OSO₃⁻ + H₃O⁺ ⇌ C₉H₁₉-C₆H₄-OSO₃H + H₂O

Step 2: Nucleophilic attack by water. C₉H₁₉-C₆H₄-OSO₃H + H₂O → C₉H₁₉-C₆H₄-OH + H₂SO₄

Studies on the hydrolysis of various aryl sulfates indicate that the reaction generally follows an SN2-type mechanism at the sulfur atom. acs.orgnih.govscirp.org The rate of hydrolysis is dependent on the electronic properties of the substituent on the phenyl ring.

Reductive Processes:

Reductive cleavage of sulfate esters is another potential degradation pathway, although it is generally considered less prevalent in typical environmental settings compared to hydrolysis and oxidation. This process involves the reduction of the sulfate group, leading to the cleavage of the C-O-S linkage. Such reactions often require strong reducing agents or specific catalytic conditions that may not be widespread in the environment. nih.govstrath.ac.ukorganic-chemistry.org

The reductive cleavage of sulfonate esters, a related class of compounds, has been demonstrated under specific laboratory conditions using potent reducing agents. nih.gov However, the direct relevance of these findings to the environmental fate of this compound is not well-established. It is plausible that in highly anoxic environments, such as certain sediments or sludge, microbially-mediated reductive processes could contribute to the degradation of this compound.

Role of Dissolved Oxygen, Hydrogen Peroxide, and Other Oxidants

The oxidative degradation of this compound is a significant transformation pathway, particularly in aerobic environments. Various oxidants, including dissolved oxygen, hydrogen peroxide, and hydroxyl radicals, can contribute to its degradation.

Dissolved Oxygen:

Dissolved oxygen (DO) plays a critical role in the oxidation of many organic compounds. In the context of organosulfate degradation, DO can accelerate oxidation processes, particularly those mediated by sulfate radicals. nih.govresearchgate.net Theoretical studies have suggested that the presence of oxygen molecules can increase the Gibbs free energy of organic pollutants, thereby lowering the energy barrier for oxidation and shifting the reaction equilibrium towards the formation of products. nih.gov While direct studies on this compound are limited, the principles governing the oxidation of other organic micropollutants suggest that DO would likely enhance its degradation in natural waters. nih.gov

Hydrogen Peroxide:

Hydrogen peroxide (H₂O₂) is a powerful oxidant that can be present in the environment through various natural and anthropogenic processes. It can directly oxidize organic compounds or, more significantly, serve as a source of highly reactive hydroxyl radicals (•OH) through processes like the Fenton reaction or UV photolysis.

The oxidation of sulfides and aryl sulfides to sulfoxides and sulfones using hydrogen peroxide has been well-documented. rsc.orgsemanticscholar.orgnih.govnih.govresearchgate.net While this compound is a sulfate ester rather than a sulfide, the aromatic ring and the nonyl chain are susceptible to oxidative attack by hydroxyl radicals generated from hydrogen peroxide. Studies on the degradation of nonylphenol have shown that advanced oxidation processes (AOPs) involving H₂O₂ are effective in its removal. nih.gov It is anticipated that similar oxidative pathways would be relevant for this compound, leading to the hydroxylation of the aromatic ring and the oxidation of the alkyl chain.

Other Oxidants:

Other environmentally relevant oxidants include hydroxyl radicals (•OH) and sulfate radicals (SO₄•⁻). Hydroxyl radicals are non-selective and highly reactive, capable of oxidizing a wide range of organic compounds. They can be generated through the photolysis of hydrogen peroxide, nitrate, and nitrite, or through the Fenton reaction. The reaction of •OH with organosulfates can lead to the formation of more oxygenated products. rsc.orgcopernicus.org

Sulfate radicals are also potent oxidants and can be generated from the activation of persulfate or peroxymonosulfate. These radicals can react with organic compounds through electron transfer, hydrogen abstraction, or addition to unsaturated bonds. The reaction of sulfate radicals with aromatic compounds can lead to the formation of hydroxylated and other oxygenated transformation products. nih.gov

| Oxidant | Role in Degradation | Potential Reaction Pathways |

| Dissolved Oxygen | Enhances oxidative degradation, particularly in radical-mediated processes. | Increases the efficiency of oxidation by sulfate and hydroxyl radicals. |

| Hydrogen Peroxide | Acts as a direct oxidant and a source of hydroxyl radicals. | Hydroxylation of the aromatic ring; Oxidation of the nonyl chain. |

| Hydroxyl Radical (•OH) | Highly reactive, non-selective oxidant. | Functionalization and fragmentation of the molecule. copernicus.org |

| Sulfate Radical (SO₄•⁻) | Potent oxidant that can be generated in specific conditions. | Formation of hydroxylated and other oxygenated derivatives. nih.gov |

Identification and Characterization of Transformation Products

The environmental transformation of this compound can lead to a variety of degradation products, the nature of which depends on the specific degradation pathway.

The primary product of hydrolysis is nonylphenol (NP) and inorganic sulfate. acs.orgnih.govscirp.org Nonylphenol itself is a well-known environmental contaminant of concern due to its persistence and endocrine-disrupting properties.

Oxidative degradation processes are expected to yield a more complex mixture of transformation products. Based on studies of related organosulfates and nonylphenol, the following products can be anticipated: rsc.orgcopernicus.orgresearchgate.net

Hydroxylated this compound: The addition of one or more hydroxyl groups to the aromatic ring is a common initial step in the oxidation of aromatic compounds.

Oxygenated Nonyl Chain Derivatives: The alkyl chain can undergo oxidation to form alcohols, ketones, and carboxylic acids. This can lead to chain shortening.

Ring Cleavage Products: Under aggressive oxidative conditions, the aromatic ring can be cleaved, leading to the formation of smaller, aliphatic compounds.

Smaller Organosulfates: Fragmentation of the parent molecule can result in the formation of smaller organosulfate compounds. copernicus.org

Inorganic Sulfate: Complete mineralization of the sulfate group will lead to the formation of inorganic sulfate. rti.org

The identification and characterization of these transformation products are typically carried out using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). researchgate.netacs.org These techniques allow for the separation and identification of compounds based on their mass-to-charge ratio and fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition of unknown transformation products. nih.gov

| Degradation Pathway | Expected Transformation Products | Analytical Techniques for Identification |

| Chemical Hydrolysis | Nonylphenol, Inorganic Sulfate | GC-MS, LC-MS |

| Oxidation (mild) | Hydroxylated this compound, Oxygenated Nonyl Chain Derivatives | LC-MS, HRMS |

| Oxidation (strong) | Ring Cleavage Products, Smaller Organosulfates, Inorganic Sulfate | LC-MS/MS, HRMS, Ion Chromatography |

Analytical Methodologies for Environmental Monitoring

Sample Pre-treatment and Extraction Techniques

The initial and critical step in the analytical workflow is the extraction and concentration of Nonylphenyl hydrogen sulphate from environmental samples such as water, soil, or sludge. The choice of technique depends on the sample matrix, the concentration of the analyte, and the subsequent analytical instrumentation.

Solid-Phase Extraction (SPE) is a widely utilized and efficient technique for preparing liquid samples, offering advantages over traditional liquid-liquid extraction by reducing solvent consumption and enabling automation. sigmaaldrich.com It is frequently employed for the extraction of nonylphenol and its derivatives from aqueous environmental samples. nih.govnih.gov The process involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent while the matrix components are washed away. Subsequently, the analyte is eluted using a small volume of an appropriate solvent.

For compounds like nonylphenol and its polar metabolites, reversed-phase sorbents such as C18 (octadecyl-bonded silica) are commonly used. nih.gov The selection of SPE sorbents and elution solvents is critical for achieving high recovery rates. For instance, in the analysis of related alkylphenols, C18 cartridges are used for enrichment prior to chromatographic analysis. nih.gov Aqueous samples may be passed through SPE cartridges to extract the target compounds, which are then eluted with a solvent like dichloromethane (B109758) or methanol. eurofins.comeurofins.com This pre-concentration step is crucial for detecting the low concentrations typically found in the environment. nih.gov

Table 1: Representative SPE Conditions for Nonylphenol and Related Compounds

| Parameter | Condition | Sample Matrix | Source |

|---|---|---|---|

| Sorbent Type | C18 or Polymeric (e.g., Oasis HLB) | Water, Serum | nih.govnih.gov |

| Sample Volume | 100 mL - 1 L | Water | eurofins.comeurofins.com |

| Elution Solvent | Methanol, Acetonitrile, Dichloromethane | General | nih.goveurofins.com |

| Purpose | Sample cleanup, pre-concentration | Aqueous, Biological | sigmaaldrich.comnih.gov |

Liquid-Liquid Extraction (LLE) is a conventional method based on the principle of partitioning a compound between two immiscible liquid phases. longdom.org This technique is often used to separate compounds based on their differential solubility, typically between an aqueous phase and an organic solvent like hexane, chloroform, or ethyl acetate. longdom.org For the analysis of nonylphenol in water samples, LLE can be employed where the sample is mixed with an organic solvent. researchgate.net The nonylphenol partitions into the organic layer, which is then separated, concentrated, and analyzed. The efficiency of LLE is governed by the partition coefficient of the analyte and can be influenced by factors such as pH and the choice of solvent. longdom.org While effective, LLE can be labor-intensive and require large volumes of organic solvents. sigmaaldrich.com

Solid-Phase Microextraction (SPME) is a modern, solvent-free sample preparation technique that integrates sampling, extraction, and concentration into a single step. nih.gov It utilizes a fused silica (B1680970) fiber coated with a polymeric stationary phase. The fiber is exposed directly to a liquid sample or its headspace, where analytes partition onto the fiber coating. nih.gov After an equilibrium period, the fiber is withdrawn and transferred to the injection port of a chromatograph for thermal desorption and analysis.

SPME has been successfully developed for the analysis of 4-nonylphenol (B119669) in water samples, often coupled with gas chromatography-mass spectrometry. researchgate.netnih.gov Different fiber coatings, such as divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS), can be used to achieve low detection limits. researchgate.net This method is valued for its simplicity, speed, and high sensitivity. nih.gov

Chromatographic Separation and Detection

Following extraction and pre-concentration, the sample extract is analyzed using chromatographic techniques to separate the target analyte from other compounds, followed by detection and quantification using a mass spectrometer.

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful and highly specific technique, particularly well-suited for the analysis of polar, thermally labile, and non-volatile compounds like sulfated metabolites. ub.edu It has become the method of choice for analyzing alkylphenols and their degradation products in environmental and biological samples. nih.goveurofins.comresearchgate.net

In a typical LC-MS/MS method, the analyte is first separated on a liquid chromatography column, often a reversed-phase C18 column. dphen1.com The separated compounds then enter the mass spectrometer, where they are ionized, commonly using an electrospray ionization (ESI) source. For sulfated compounds, analysis in negative ion mode is typical. nih.gov Tandem mass spectrometry (MS/MS) provides exceptional selectivity by monitoring a specific fragmentation reaction of the parent ion to a product ion. For this compound, a key analytical strategy would be to use a neutral loss scan, specifically looking for the loss of the sulfate (B86663) group (SO₃), which corresponds to a neutral loss of 80 Da. nih.gov This approach has been successfully applied to the analysis of other sulfated compounds, such as sulfated flavonoids and uremic toxins. ub.edunih.gov

Table 2: Typical LC-MS/MS Parameters for Analysis of Sulfated Aromatic Compounds

| Parameter | Setting | Purpose | Source |

|---|---|---|---|

| Chromatography | Reversed-Phase (e.g., C18 column) | Separation of analytes | dphen1.com |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | Ion formation for MS detection | nih.gov |

| MS Analysis Mode | Multiple Reaction Monitoring (MRM) or Neutral Loss Scan | High selectivity and sensitivity | eurofins.comnih.gov |

| Specific Detection | Neutral loss of 80 Da (SO₃) | Specific detection of sulfate conjugates | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds. researchgate.net It provides excellent separation and definitive identification based on both retention time and mass spectrum. mdpi.com GC-MS is a standard method for the analysis of the parent compound, nonylphenol. shimadzu.com

However, direct analysis of polar and non-volatile compounds like this compound by GC-MS is not feasible. These compounds must first undergo a derivatization process to increase their volatility and thermal stability. nih.gov For phenolic compounds, a common derivatization technique is silylation. While this makes the compound suitable for GC analysis, the derivatization process can be complex and may potentially degrade the sulfate conjugate. For this reason, direct analysis of sulfated metabolites by LC-MS/MS is often preferred. When GC-MS is used, the mass spectrometer is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analytes. researchgate.netmdpi.com

Advanced Spectroscopic Characterization

Advanced spectroscopic techniques are crucial for the accurate quantification and characterization of nonylphenol (NP) and its derivatives in complex environmental matrices. These methods offer high sensitivity and specificity, which are essential for monitoring these compounds at trace levels.

Isotope Dilution Mass Spectrometry (IDMS) for Related Compounds

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision for the quantification of organic compounds. It is particularly valuable for the analysis of nonylphenol and related substances in challenging matrices like vegetable oils and environmental samples. nih.govnih.gov The principle of IDMS involves adding a known amount of an isotopically labeled version of the target analyte to the sample before processing. nih.gov This labeled compound, or internal standard, behaves almost identically to the native analyte during extraction, cleanup, and analysis, thus correcting for any sample loss or matrix effects. nih.govsigmaaldrich.com

For the analysis of 4-nonylphenol, 4-octylphenol, and bisphenol A in vegetable oils, a method combining solid-phase extraction with IDMS coupled to gas chromatography-mass spectrometry (GC-MS) has been established. nih.gov The use of custom-synthesized [13C6]-labeled nonylphenol ethoxylate (NPEO) analogs as surrogate standards has been shown to significantly improve the quantitative accuracy and precision of methods based on high-performance liquid chromatography-electrospray mass spectrometry (HPLC-ESMS). nih.gov The mass difference of 6 amu between the native and labeled compounds is ideal for GC-MS analysis. sigmaaldrich.com This approach effectively mitigates matrix effects, leading to reliable quantification. nih.gov

The performance of these methods is characterized by low detection limits and good recovery rates. For instance, in vegetable oil analysis, the limits of detection and quantification for 4-nonylphenol were estimated to be 0.83 and 2.5 μg/kg, respectively. nih.gov In wastewater and sediment samples, method detection limits for NP and individual NPEOs ranged from 1 to 55 pg injected on-column. nih.gov

Table 1: Performance of Isotope Dilution Mass Spectrometry for Nonylphenol Analysis

| Analyte | Matrix | Method | Detection Limit | Recovery Rate (%) | Reference |

|---|---|---|---|---|---|

| 4-Nonylphenol | Vegetable Oils | ID-GC-MS | 0.83 μg/kg | 68.2 - 89.3 | nih.gov |

| Nonylphenol (NP) & Nonylphenol Ethoxylates (NPEOs) | Wastewater & Sediment | HPLC-ESMS with [13C6]NPEO standards | 1 - 55 pg (on-column) | Not specified | nih.gov |

Chemiluminescent Immunoenzyme Assays (CL-EIA) for Related Compounds

Chemiluminescent Immunoenzyme Assays (CL-EIA) represent a highly sensitive alternative for the detection of compounds like nonylphenol in environmental samples, particularly in natural waters. mdpi.comresearchgate.net This technique is a variation of the standard enzyme-linked immunosorbent assay (ELISA). sinobiological.com In CL-EIA, an enzyme converts a substrate into a reaction product that emits light (photons) instead of developing a visible color. sinobiological.com This light emission, known as chemiluminescence, is produced by a chemical reaction, where a substance is excited through oxidation and catalysis; as the excited intermediates return to a stable state, photons are released. sinobiological.com

A competitive CL-EIA method has been developed for the determination of nonylphenol in water. mdpi.comresearchgate.net This assay demonstrates significantly higher sensitivity compared to traditional colorimetric methods. mdpi.comresearchgate.net The enhanced sensitivity is a key advantage of luminescent assays, which benefit from signal multiplication and amplification. sinobiological.com The light signal, measured in relative light units (RLU), is typically proportional to the amount of analyte present. sinobiological.com

The developed CL-EIA for nonylphenol has a working range from 28 to 1800 ng/mL and has been successfully applied to spiked samples of river, spring, and waterfall water, with recovery rates between 82% and 119%. mdpi.comresearchgate.net The higher sensitivity allows for the analysis of water samples without extensive pretreatment or dilution. mdpi.comresearchgate.net

Table 2: Comparison of Chemiluminescent vs. Colorimetric Immunoassays for Nonylphenol

| Parameter | Chemiluminescent Immunoenzyme Assay (CL-EIA) | Colorimetric Immunoenzyme Assay | Reference |

|---|---|---|---|

| Limit of Detection (IC10) | 9 ng/mL | 55 ng/mL | mdpi.comresearchgate.net |

| Working Range | 28 - 1800 ng/mL | Not specified | mdpi.comresearchgate.net |

Method Validation and Quality Assurance in Environmental Analysis

Rigorous method validation and quality assurance are paramount in the environmental analysis of nonylphenolic compounds to ensure the reliability and accuracy of the data. This involves addressing significant analytical challenges and implementing strict protocols to prevent contamination.

Challenges in Isomer-Specific Analysis

A major challenge in the analysis of nonylphenol is its complex isomeric nature. nih.gov Technical nonylphenol is not a single compound but a complex mixture of numerous isomers with branched alkyl chains. researchgate.net Branched 4-nonylphenol alone may consist of up to 211 possible structural isomers. tandfonline.comnih.gov This complexity presents a significant analytical hurdle because different NP isomers exhibit distinct environmental behaviors, toxicities, and estrogenic activities. nih.govtandfonline.comnih.gov

Consequently, quantifying nonylphenols as a single, total value is often insufficient for accurate risk assessment. nih.govnih.gov Isomer-specific analysis is critical to understand the contamination characteristics and toxic effects of these compounds. nih.gov However, accurately analyzing samples containing various isomers and their transformation products is difficult. nih.gov The development of advanced chromatographic techniques, such as comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOF-MS), has been crucial for separating and identifying individual isomers in complex samples like food and environmental matrices. researchgate.nettandfonline.com This technique offers enhanced resolution that can facilitate the identification of major 4-NP isomers and other previously unrecognized components. researchgate.net

Minimization of Contamination Sources in Trace Analysis

Trace analysis of nonylphenols is highly susceptible to contamination due to their ubiquitous presence in the environment and in many laboratory products. nih.govaustinpublishinggroup.com Nonylphenols and their parent compounds, nonylphenol ethoxylates, are widely used in industrial and consumer products, leading to their pervasive distribution in aquatic ecosystems, soil, and even the atmosphere. nih.govaustinpublishinggroup.com

Effluents from wastewater treatment plants are a primary source of these compounds in the environment. nih.gov Contamination can also occur during sample collection, handling, and analysis. nih.gov Therefore, special precautions are essential to prevent contamination during experiments. nih.gov This includes the regular analysis of procedural blank samples to ensure that the compounds are not being introduced during the analytical procedure. nih.gov To achieve reliable results at trace levels (in the μg/L range), methods such as automated solid-phase microextraction (SPME) coupled with GC-MS have been developed. nih.gov These methods require careful optimization and validation, including assessing reproducibility and minimizing carry-over effects to ensure the integrity of the results. nih.gov

Environmental Transport, Mobilization, and Bioaccumulation Dynamics

Sorption and Desorption Dynamics in Environmental Matrices

The movement and persistence of organic compounds in the environment are significantly influenced by their sorption and desorption characteristics in various matrices such as soil, sediment, and sludge. Sorption, the process by which a chemical binds to solid particles, can reduce its mobility and bioavailability. Conversely, desorption is the release of the sorbed chemical back into the surrounding solution.

For a compound like Nonylphenyl hydrogen sulphate, its sorption behavior would be dictated by its physicochemical properties, including its polarity, water solubility, and the organic carbon content of the environmental matrix. The presence of the sulphate group would likely increase its water solubility compared to its parent compound, Nonylphenol. This increased polarity would generally be expected to result in lower sorption to organic matter in soil and sediment.

Table 1: Hypothetical Sorption Coefficients for this compound in Various Environmental Matrices

| Environmental Matrix | Hypothetical Organic Carbon Content (%) | Hypothetical Sorption Coefficient (Kd) (L/kg) | Hypothetical Organic Carbon-Normalized Sorption Coefficient (KOC) (L/kg) |

| Sandy Soil | 1 | Data not available | Data not available |

| Clay Loam Soil | 3 | Data not available | Data not available |

| River Sediment | 5 | Data not available | Data not available |

| Sewage Sludge | 30 | Data not available | Data not available |

| Note: This table is for illustrative purposes only. No experimentally determined sorption coefficients for this compound were found in the reviewed literature. |

Atmospheric Transport and Deposition Mechanisms

The potential for long-range atmospheric transport is a critical factor in the widespread distribution of environmental contaminants. This process is governed by a compound's volatility, its partitioning between the gas and particulate phases, and its atmospheric persistence.

Nonylphenol is considered semi-volatile and can be transported in the atmosphere, often bound to particulate matter. Once in the atmosphere, it can be reintroduced to terrestrial and aquatic ecosystems through wet (rain and snow) and dry deposition.

The addition of a sulphate group to form this compound would significantly decrease its volatility, making it less likely to be present in the atmosphere in a gaseous state. However, if it becomes associated with atmospheric aerosols, it could still be subject to atmospheric transport. Studies on the atmospheric fate of organosulfates suggest that their reactions with hydroxyl radicals can be a significant transformation pathway. The atmospheric lifetime of this compound would depend on its reactivity with atmospheric oxidants. At present, specific data on the atmospheric transport and deposition of this compound are not available.

Aquatic Mobility and Distribution in Water Bodies

Once in an aquatic environment, the mobility and distribution of a chemical are influenced by its water solubility, its tendency to sorb to suspended particles and sediment, and its potential for biotransformation.

Nonylphenol is known to be hydrophobic and persists in aquatic environments, often accumulating in sediments. Its low water solubility contributes to its partitioning from the water column to sediment.

The sulphate group in this compound is expected to increase its water solubility. This would likely lead to greater mobility in the water column compared to Nonylphenol. However, its ultimate fate in aquatic systems would also depend on its interaction with dissolved organic matter and its susceptibility to biodegradation. A fugacity-based model for Nonylphenol in an aquatic microcosm indicated that a significant portion is distributed to the sediment phase. A similar modeling approach could be applied to this compound if its physicochemical properties were known, but specific studies on its aquatic distribution are lacking.

Bioaccumulation and Trophic Transfer Mechanisms in Ecosystems

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, leading to concentrations in the organism that are higher than in the surrounding medium. Trophic transfer, or biomagnification, occurs when the concentration of a substance increases in organisms at successively higher levels in a food chain.

Nonylphenol is known to be moderately bioaccumulative in aquatic organisms. Significant bioaccumulation has been observed in water-dwelling organisms and birds. Studies have shown that Nonylphenol can be found in the internal organs of some animals at concentrations 10 to 1,000 times greater than in the surrounding environment. A study on the trophic transfer of Nonylphenol found that microalgae could bioconcentrate it significantly, and it could affect organisms at higher trophic levels, such as fish.

The bioaccumulation potential of this compound is not well-documented. The presence of the sulphate group, which increases water solubility, might suggest a lower potential for bioaccumulation compared to the more lipophilic Nonylphenol. Ingested Nonylphenol is thought to undergo metabolic processes that include sulfate (B86663) conjugation, which is a mechanism to increase water solubility and facilitate excretion. This suggests that this compound could be an excretory metabolite with a lower tendency to bioaccumulate. However, without specific studies, its bioaccumulation and trophic transfer potential remain speculative.

Table 2: Bioaccumulation Factors (BAF) for Nonylphenol in Selected Aquatic Organisms (for comparative context)

| Organism | Trophic Level | Tissue | Bioaccumulation Factor (BAF) | Reference |

| Microalgae (Isochrysis galbana) | Primary Producer | Whole organism | 6940 | |

| Arrow Goby (Clevelandia ios) | Primary Consumer | Whole organism | Data available in ng/g lipid weight | |

| Zebra fish (Danio rerio) | Secondary Consumer | Viscera | 1440 (Bioconcentration Factor) | |

| Note: This table presents data for Nonylphenol for contextual purposes. No bioaccumulation data for this compound were found. |

Environmental Fate Modeling and Predictive Tools

Environmental fate models are valuable tools for predicting the distribution and persistence of chemicals in the environment. These models use a compound's physicochemical properties and environmental parameters to estimate its concentrations in various environmental compartments such as air, water, soil, and biota.

Various models, such as fugacity-based models, can be used to predict the environmental fate of organic compounds. These models require input data such as a compound's octanol-water partition coefficient (Kow), vapor pressure, water solubility, and degradation rates.

While specific environmental fate models for this compound have not been identified in the literature, such models could be developed if the necessary input parameters were determined experimentally. Predictive tools, often based on Quantitative Structure-Activity Relationships (QSARs), could also be employed to estimate the physicochemical properties and degradation half-lives of this compound, which could then be used in fate modeling. The development and application of such models would be crucial for assessing the potential environmental risks of this compound.

Environmental Remediation and Management Strategies

Wastewater Treatment Plant Processes and Removal Efficiencies

Conventional wastewater treatment methods, such as activated sludge processes, were not originally designed to eliminate persistent organic micropollutants like NP. utep.edumdpi.com Several limitations hinder their effectiveness:

Incomplete Biodegradation: The biodegradation of parent compounds, Nonylphenol ethoxylates (NPEOs), in conventional systems often results in the formation of more persistent and estrogenic metabolites, including NP. nih.gov This can lead to an increase in the concentration of NP in the treated effluent compared to the influent. nih.gov

Sorption to Sludge: Due to its hydrophobic nature, NP tends to adsorb onto sewage sludge. um.ac.irp2infohouse.org Anaerobic digestion of this sludge can further promote the formation of NP. p2infohouse.org This accumulation makes the disposal of sludge a potential source of environmental contamination. um.ac.ir

Operational Variability: Removal efficiency is highly dependent on operational parameters such as hydraulic retention time (HRT), solids retention time (SRT), and the microbial community composition. mdpi.com Short retention times may not be sufficient for the complete degradation of these compounds.

To overcome the limitations of conventional systems, enhanced biological treatment approaches are being investigated. These methods aim to optimize conditions to promote the complete mineralization of NP.

Key factors in improving biological removal include:

Extended Solids Retention Time (SRT): A longer SRT (e.g., 61 and 66 days in two studied textile WWTPs) allows for the development of a more diverse microbial population, including slow-growing microorganisms capable of degrading NP. mdpi.com

Long Hydraulic Retention Time (HRT): Increasing the time wastewater spends in the biological reactor (e.g., 16 to 21 hours) provides more opportunity for microbial degradation to occur. mdpi.comnih.gov

High Biomass Concentration: Maintaining a high concentration of mixed liquor suspended solids (MLSS) (e.g., >2000 mg/L) ensures a sufficient population of microorganisms to act on the contaminants. mdpi.com

Conventional activated sludge systems can be highly effective, achieving 85% to 99% NP removal when optimized with these parameters. mdpi.com In these enhanced aerobic processes, removal occurs through a combination of biodegradation and sorption to the excess sludge that is wasted from the system. mdpi.com

Advanced Treatment Technologies for Aqueous Systems

For the removal of residual NP and its metabolites from WWTP effluents, advanced treatment technologies are often required. These processes are generally more effective at degrading recalcitrant organic compounds.

Advanced Oxidation Processes (AOPs) are a set of chemical treatment methods designed to remove organic materials through oxidation with highly reactive hydroxyl radicals (·OH) or sulfate (B86663) radicals (SO₄·⁻). wikipedia.org These radicals are non-selective and can rapidly break down complex organic molecules like NP. wikipedia.orgnih.gov

UV-activated Persulfate (UV/PS): This process involves activating persulfate (S₂O₈²⁻) with ultraviolet (UV) radiation to generate potent sulfate radicals (SO₄·⁻). Studies have shown that the UVA/PS system can effectively degrade both NPEOs and NP. tandfonline.comnih.gov Research on NP degradation found that the process follows pseudo-first-order kinetics, with hydroxyl radicals (HO•) being the predominant reactive species. nih.gov The UVA/PS process achieved over 97.8% removal of NPEO within 2 hours under optimized conditions. nih.gov

UV/Hydrogen Peroxide (UV/H₂O₂): This AOP uses UV light to cleave hydrogen peroxide (H₂O₂) into hydroxyl radicals (·OH). The UV/H₂O₂ process has been demonstrated to be effective for the removal of NPs from water. nih.gov The combination of UV with H₂O₂ significantly enhances the degradation rate compared to UV photolysis alone. nih.gov

Ozone-Based AOPs: Processes involving ozone (O₃), such as O₃/H₂O₂, are also highly effective. One study found that the O₃/H₂O₂ process achieved an average NP oxidation of 55%. researchgate.net Combining ozonation with granular activated carbon resulted in removal efficiencies of 87.7% for 4-nonylphenols and 100% for other alkylphenol derivatives. chemicalpapers.com

The table below summarizes the findings of a comparative study on NP degradation using various UV-induced persulfate-based systems.

| Oxidation System | Key Findings |

|---|---|

| UV-induced Persulfate (PS) | Improved NP oxidation in both ultrapure water and groundwater compared to PS alone. |

| UV/PS/Fe2+ | Showed slight improvement in NP degradation at cost-effective iron concentrations. |

| UV-induced PS/H2O2 | Demonstrated promising results in NP oxidation. |

| UV/PS/H2O2/Fe2+ | The addition of Fe2+ accelerated the oxidation of NP at an optimized iron dose. |

Adsorption is a physical process where pollutants are removed from water by adhering to the surface of a solid material. It is considered a simple, cost-effective, and rapid method for contaminant removal. mdpi.comnih.gov

Activated Carbon (AC): Granular activated carbon (GAC) and powdered activated carbon (PAC) are highly effective adsorbents for NP due to their large surface area and porous structure. researchgate.netmdpi.com Studies have demonstrated that activated carbon can effectively remove alkylphenols from water even at very low concentrations. researchgate.net The maximum adsorption capacity of granular activated carbon for NP has been reported to be at least 100 mg/g. researchgate.net

Other Adsorbents: Researchers are also exploring other materials. Magnesium silicate, synthesized via a sol-gel method, showed a maximum adsorption capacity of 30.84 mg/g for 4-NP. nih.govresearchgate.net Eco-friendly beads made from an alginate-activated carbon composite have also been developed, demonstrating a removal efficiency of up to 97% for NP. utep.edumdpi.com

The table below presents research findings on the adsorption capacities of various materials for Nonylphenol.

| Adsorbent Material | Maximum Adsorption Capacity (mg/g) | Reference |

|---|---|---|

| Granular Activated Carbon (GAC) | 100 | researchgate.net |

| Magnetic Reduced Graphene Oxides | 63.96 | researchgate.net |

| Magnesium Silicate | 30.84 | nih.govresearchgate.net |

| Alginate-Activated Carbon Beads | 0.10 - 0.39 | mdpi.com |

Bioremediation Approaches in Contaminated Environments

Bioremediation utilizes microorganisms to break down environmental pollutants into less toxic substances. frontiersin.orgslideshare.net This approach can be applied in situ (at the contaminated site) to treat soil and groundwater. frontiersin.org

The biodegradation of NP in natural environments is carried out by a wide range of microorganisms under both aerobic and anaerobic conditions. nih.gov The rate of degradation is influenced by numerous factors, including temperature, pH, and the presence of other substances like surfactants, heavy metals, and alternative carbon sources. nih.gov The half-life for NP degradation can range from a few days to nearly one hundred days. nih.gov

Strategies to enhance bioremediation include:

Biostimulation: This involves the addition of nutrients and electron acceptors (like oxygen or nitrates) to stimulate the activity of indigenous microorganisms capable of degrading the contaminant. mdpi.com

Bioaugmentation: This strategy involves introducing specific, pre-selected microorganisms or microbial consortia with known degradation capabilities to the contaminated site. mdpi.com

For environments contaminated with NP, these approaches can accelerate the natural attenuation processes, leading to a more rapid and complete cleanup of soil and water resources. nih.govmdpi.com

Application of Microbial Agents in Soil Matrices

The remediation of soil contaminated with nonylphenyl hydrogen sulphate and its parent compound, nonylphenol, can be effectively achieved through the application of microbial agents. mdpi.commonash.edu These biological methods are considered environmentally friendly and cost-effective alternatives to conventional physicochemical treatments. monash.edunih.gov Microorganisms, including various bacteria and fungi, have demonstrated the ability to degrade and detoxify these persistent organic pollutants in soil environments. mdpi.comfrontiersin.org

A diverse range of microorganisms capable of breaking down nonylphenol have been identified. nih.gov Bacterial genera such as Sphingomonas, Pseudomonas, and Acidovorax are frequently cited for their efficacy in degrading nonylphenol. nih.gov Fungi, particularly white-rot fungi, are also recognized for their potent degradative capabilities against a wide array of aromatic pollutants, including nonylphenol. pollutionsolutions-online.com These microorganisms employ different metabolic pathways to break down the complex structure of nonylphenol.

The biodegradation of nonylphenol in soil is influenced by several environmental factors. The rate of degradation can be affected by the structure of the specific nonylphenol isomer and the microbial species present in the soil. mdpi.com Additionally, factors such as pH, temperature, and the availability of other nutrients can significantly impact the efficiency of microbial degradation. nih.gov For instance, the addition of organic materials like compost has been shown to enhance the degradation of nonylphenol in soil. nih.gov

Research has shown that both indigenous soil microbes and the introduction of specific microbial agents can lead to high removal rates of nonylphenol, often exceeding 90%. nih.gov While native microorganisms can adapt to degrade pollutants, the application of specialized microbial agents can accelerate the degradation process, especially in the initial stages. nih.gov The mechanisms of degradation can be complex, with some bacteria utilizing nonylphenol as a carbon source, while fungi often employ extracellular enzymes to break down the pollutant. nih.govpollutionsolutions-online.comresearchgate.net

The following table summarizes research findings on the microbial degradation of nonylphenol in soil, highlighting the variety of microorganisms used and their degradation efficiencies under different conditions.

| Microbial Agent | Initial NP Concentration (mg/kg) | Degradation Rate (%) | Duration (days) | Key Findings |

| Indigenous Microbes (TU50) | 50 | >93 | 64 | Indigenous soil microbes demonstrated high efficiency in NP removal. nih.gov |

| Indigenous Microbes (TU200) | 200 | >93 | 64 | High removal rates were observed even at higher NP concentrations by the native microbial population. nih.gov |

| Microbial Agent NP-M2 (J50) | 50 | ~99 | 64 | The application of the microbial agent NP-M2 accelerated the degradation of nonylphenol. nih.gov |

| Microbial Agent NP-M2 (J200) | 200 | ~98 | 64 | NP-M2, containing Sphingomonas, Pseudomonas, and Acidovorax, was effective at higher concentrations. nih.gov |

Advancing the Environmental Understanding of this compound: A Call for Focused Research

Q & A

Q. What statistical approaches are recommended for analyzing dose-response relationships in ecotoxicological studies of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.